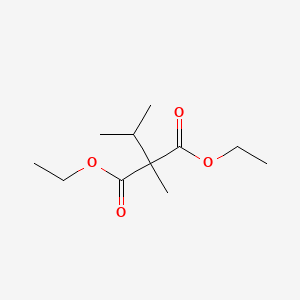

Diethyl methyl-iso-propylmalonate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-methyl-2-propan-2-ylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-6-14-9(12)11(5,8(3)4)10(13)15-7-2/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSVPQIOJRYMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207146 | |

| Record name | Diethyl methylisopropylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58447-69-1 | |

| Record name | Diethyl methylisopropylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058447691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 58447-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl methylisopropylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights and Stereochemical Control in Reactions of Diethyl Methyl Iso Propylmalonate

Reaction Mechanisms of Malonate Enolate Alkylation: SN2 Pathway and Substituent Effects

The alkylation of malonate esters, including diethyl methyl-iso-propylmalonate, proceeds through the formation of a resonance-stabilized enolate ion. fiveable.mejove.comjove.com This enolate is generated by the deprotonation of the acidic α-hydrogen using a suitable base, such as sodium ethoxide. libretexts.orgpressbooks.pubopenstax.org The resulting enolate is a potent nucleophile that attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. fiveable.mejove.comjove.com This reaction is subject to the typical constraints of SN2 reactions, favoring primary or secondary alkyl halides to avoid competing elimination reactions. libretexts.orglibretexts.org

The presence of two electron-withdrawing ester groups in malonates significantly increases the acidity of the α-hydrogens, facilitating enolate formation. fiveable.melibretexts.org In the case of a mono-substituted malonate like this compound, the remaining α-hydrogen can be abstracted to form an enolate, which can then be further alkylated. jove.comlibretexts.orglibretexts.org

Substituent Effects:

The nature of the substituents on the α-carbon of the malonic ester influences the rate of alkylation. Studies on acetoacetic esters, which are structurally similar to malonic esters, have shown that the rate of alkylation is affected by the identity of the α-substituent. researchgate.net For instance, the rate sequence for alkylation was found to be benzyl (B1604629) > methyl > ethyl > phenyl, with the α-ethyl ester reacting about four times faster than the unsubstituted ester. researchgate.net This suggests that even though the equilibrium may favor monoalkylation, dialkylation can become significant as the concentration of the monoalkylated ester increases. researchgate.net

The steric and electronic properties of both the enolate and the alkylating agent play a critical role in the reaction's success. fiveable.me The size of the alkyl halide, for instance, can influence the regioselectivity and stereochemistry of the alkylation. fiveable.me

Stereochemical Considerations in the Formation of Chiral Quaternary Centers

The synthesis of molecules with chiral quaternary carbon centers—a carbon atom bonded to four different non-hydrogen substituents—is a significant challenge in organic synthesis. researchgate.netnih.govnih.gov this compound and its derivatives serve as valuable precursors for the construction of these complex stereocenters.

Asymmetric catalysis provides a powerful strategy for the enantioselective α,α-dialkylation of malonic esters, leading to the formation of chiral quaternary centers. acs.orgfrontiersin.org Phase-transfer catalysis (PTC) has emerged as a particularly effective method. acs.orgfrontiersin.orgnih.gov In this approach, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from cinchona alkaloids, facilitates the alkylation of a malonate enolate, controlling the stereochemical outcome. acs.orgfrontiersin.org

For instance, the enantioselective phase-transfer catalytic alkylation of α-monosubstituted malonic diesters has been developed to produce α,α-disubstituted products in high yields and with high enantioselectivities. acs.org Similarly, the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates using a chiral phase-transfer catalyst has been shown to produce α-methyl-α-alkylmalonates with excellent enantioselectivities (up to 98% ee) and chemical yields (up to 99%). frontiersin.orgnih.gov These dialkylated products can then be selectively hydrolyzed to furnish chiral malonic monoacids, which are versatile building blocks for more complex molecules. frontiersin.orgnih.gov

Iridium-catalyzed asymmetric allylic alkylation of dialkyl malonates is another powerful method for constructing enantioenriched all-carbon quaternary centers. nih.govnih.govorganic-chemistry.org This reaction can achieve high yields and enantiomeric excesses, and the resulting products can be converted into valuable building blocks like β-quaternary acids. nih.govnih.govorganic-chemistry.org

The desymmetrization of disubstituted malonic esters is an alternative and attractive strategy for creating chiral quaternary stereocenters. researchgate.net This can be achieved through enzymatic hydrolysis or, more recently, through zinc-catalyzed asymmetric hydrosilylation, which reduces one of the ester groups to a primary alcohol with excellent enantiocontrol. researchgate.net

Interactive Data Table: Asymmetric Alkylation of Malonates

| Catalyst Type | Substrate | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Chiral Phase-Transfer Catalyst | α-monosubstituted tert-butyl methyl malonate | α,α-disubstituted malonate | High | High | acs.org |

| Chiral Phase-Transfer Catalyst | 2,2-diphenylethyl tert-butyl α-methylmalonate | α-methyl-α-alkylmalonate | up to 99 | up to 98 | frontiersin.orgnih.gov |

| Iridium Catalyst | Dialkyl malonate | All-carbon quaternary center | up to 93 | up to 97 | nih.govnih.govorganic-chemistry.org |

| Copper(II)-bisoxazoline Catalyst | Malonic ester nucleophile and 3-halooxindole | Oxindole (B195798) with benzylic quaternary stereocenter | Good | High | nih.gov |

Intramolecular cyclization of substituted malonate derivatives offers a powerful method for the synthesis of cyclic compounds with controlled stereochemistry. The malonate moiety can act as a tether, influencing the conformation of the transition state and thereby directing the stereochemical outcome of the cyclization.

For example, the intramolecular alkylation of a malonic ester with a dihaloalkane can lead to the formation of three-, four-, five-, and six-membered rings. libretexts.orgopenstax.orglibretexts.org The stereoselectivity of these cyclizations can be influenced by the nature of the substituents on the malonate and the tether.

In the context of forming more complex ring systems, such as spirocyclic indolin-3-ones, malonate derivatives have been shown to influence reactivity. acs.org The Thorpe-Ingold effect, where gem-disubstitution on a carbon atom favors ring closure, was observed to accelerate the cyclization of a malonate derivative. acs.org Furthermore, density functional theory (DFT) calculations on the cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate to form a 3,3-disubstituted oxindole have provided insights into the reaction mechanism and the role of additives in promoting the reaction. nih.gov

Understanding Selectivity in Competing Reaction Pathways (e.g., C- vs. O-alkylation, mono- vs. di-alkylation)

The alkylation of malonate enolates is often accompanied by competing reaction pathways that can affect the yield and purity of the desired product. Understanding and controlling these pathways is essential for synthetic efficiency.

C- vs. O-alkylation:

Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). pharmaxchange.infofiveable.meic.ac.uk The competition between these two pathways is influenced by several factors:

Electrophile Hardness: Hard electrophiles, such as triflates and chlorides, tend to favor O-alkylation, while softer electrophiles like iodides and bromides favor C-alkylation. reddit.com

Solvent: Polar aprotic solvents, which are good at solvating cations but not anions, leave a more "naked" and reactive enolate, often leading to more O-alkylation. ic.ac.uk In contrast, protic solvents can hydrogen-bond with the oxygen atom of the enolate, hindering its reactivity and favoring C-alkylation. ic.ac.ukowlstown.com

Counterion: The nature of the metal counterion associated with the enolate plays a role. pharmaxchange.infoowlstown.com Smaller, more coordinating cations like Li⁺ can chelate with the oxygen atoms of the enolate, promoting C-alkylation. ic.ac.uk Larger, less coordinating cations like K⁺ can lead to more O-alkylation. ic.ac.uk

Thermodynamic vs. Kinetic Control: C-alkylation generally leads to the more thermodynamically stable product, while O-alkylation can sometimes be the kinetically favored pathway, especially with highly reactive electrophiles. pharmaxchange.info

For 1,3-dicarbonyl compounds like malonic esters, the two oxygen atoms can chelate with the metal cation, which often results in exclusive C-alkylation. ic.ac.uk

Mono- vs. Di-alkylation:

Malonic esters have two acidic α-hydrogens, allowing for the possibility of a second alkylation after the first has occurred. libretexts.orgopenstax.orglibretexts.org Controlling the extent of alkylation is crucial for synthesizing either mono- or di-substituted products.

Stoichiometry: Using a limited amount of the alkylating agent can favor mono-alkylation. fiveable.me

Reaction Conditions: Factors such as reaction time and temperature can be adjusted to control the degree of alkylation.

Substrate Reactivity: As mentioned earlier, the presence of an initial alkyl substituent can influence the rate of the second alkylation. researchgate.net

Phase-Transfer Catalysis: This technique has been shown to be effective for the selective mono- or di-alkylation of related compounds like malononitrile, suggesting its potential applicability to malonic esters. rsc.org

By carefully selecting the base, solvent, alkylating agent, and reaction conditions, it is possible to steer the reaction towards the desired C-alkylated and either mono- or di-substituted product. ic.ac.uk

Catalytic Innovations for the Functionalization of Diethyl Methyl Iso Propylmalonate

Transition Metal-Catalyzed Transformations (e.g., Pd-mediated C-C bond forming dearomatization)

Transition metal catalysis offers powerful tools for the functionalization of malonates, often proceeding through pathways inaccessible to traditional methods. Palladium (Pd) catalysis, in particular, has been instrumental in developing novel C-C bond-forming reactions. While direct dearomatization using diethyl methyl-iso-propylmalonate as the nucleophile is a specialized area, the principles are well-established through the reactions of related malonate esters.

One innovative strategy involves a palladium-catalyzed dearomatization-rearomatization sequence. This process has been observed in the functionalization of arenes, where a dearomatized intermediate is generated, functionalized, and then rearomatized. nih.gov For instance, Pd-catalyzed reactions of benzyl-substituted arenes can proceed through such a pathway to achieve functionalization at remote sites. nih.gov Another relevant transformation is the palladium-catalyzed arylation of malonates. Systems have been developed that couple aryl halides with diethyl malonate, which can subsequently undergo in situ dealkoxycarbonylation to yield valuable arylacetic acid esters. researchgate.net This highlights a pathway where a malonate derivative is used to install an aryl group, a fundamental C-C bond-forming reaction.

A key example of a related dearomative transformation is the Pd-catalyzed decarboxylative coupling of benzo[b]thiophene derivatives. This reaction can proceed through a dearomatization/rearomatization pathway, controlled by the choice of phosphine (B1218219) ligand. The isolation of a discrete dearomatized intermediate bearing an exocyclic alkene allowed for further functionalization through halogenation or cycloaddition, showcasing the synthetic utility of these transient structures. nih.gov These examples establish the potential for transition metals like palladium to mediate complex C-C bond-forming dearomatization reactions involving malonate-type nucleophiles.

Table 1: Examples of Palladium-Catalyzed Transformations of Malonate Derivatives

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

| Arylation/Dealkoxycarbonylation | Pd-based catalyst | Aryl halides, Diethyl malonate | Arylacetic acid esters | researchgate.net |

| Decarboxylative Dearomatization | Pd-catalyst with PCy3 ligand | Benzyl (B1604629) ester of benzo[b]thiophene | Dearomatized intermediate | nih.gov |

| Tsuji–Trost Allylation | PdCl2(PPh3)2 | Bicyclic derivative, Allyl acetate | Quaternary amino carbon center | mdpi.com |

Organocatalytic Applications in Michael Additions and Conjugate Additions to Malonate Derivatives

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive metals. The Michael addition of malonates to α,β-unsaturated compounds is a classic C-C bond-forming reaction that has been significantly advanced by organocatalysis. Bifunctional catalysts, which possess both a Brønsted acid (e.g., thiourea (B124793), squaramide) and a Lewis base (e.g., tertiary amine) moiety, are particularly effective. These catalysts activate both the nucleophile (malonate) and the electrophile (Michael acceptor) simultaneously, leading to high efficiency and stereocontrol. nih.govrsc.org

The conjugate addition of malonates to various Michael acceptors, such as nitroolefins and enones, has been extensively studied. rsc.orgmetu.edu.tr For example, thiourea derivatives of Cinchona alkaloids have been successfully employed as organocatalysts for the desymmetrization of aromatic unsaturated 1,4-diketones through reactions with various malonates, achieving high yields (up to 99%) and enantioselectivities (up to 93% ee). nih.gov Similarly, bifunctional 2-aminoDMAP/urea (B33335) organocatalysts have proven effective in the Michael addition of diethyl malonate to trans-β-nitrostyrene, yielding products with up to 94% ee. metu.edu.tr

A significant challenge is the addition to sterically demanding, β,β-disubstituted enones. Recently, it was shown that the enantioselective Michael addition of diethyl malonate to β,β-disubstituted β-trifluoromethyl enones can be achieved using bifunctional tertiary amine–thiourea catalysts. nih.govacs.org This transformation required high-pressure conditions (8–10 kbar) to proceed effectively, affording adducts with quaternary stereogenic centers in high yields and enantiomeric excesses up to 95%. acs.org

Table 2: Organocatalytic Asymmetric Michael Addition of Malonates

| Catalyst Type | Malonate | Michael Acceptor | Yield | Enantioselectivity (ee) | Reference |

| Cinchonine-derived thiourea | Dimethyl malonate | β-Nitrostyrene | High | High | rsc.org |

| Squaramide-Cinchona alkaloid | Various malonates | Unsaturated 1,4-diketones | up to 99% | up to 93% | nih.gov |

| 2-aminoDMAP/urea | Diethyl malonate | trans-β-Nitroolefins | 65-95% | 80-99% | metu.edu.trmetu.edu.tr |

| Tertiary amine-thiourea | Diethyl malonate | β-Trifluoromethyl enones | High | up to 95% | nih.govacs.org |

| Tertiary amino-thiourea | Dialkyl malonates | β-Arylethenesulfonyl fluorides | up to 96% | up to 92% | acs.org |

Biocatalysis and Enzyme-Mediated Synthesis of Malonate-Derived Structures

Biocatalysis offers a green and highly selective alternative for chemical synthesis. Enzymes can operate under mild conditions and exhibit exquisite chemo-, regio-, and stereoselectivity. For malonate derivatives, two key enzymatic strategies have been explored: lipase-catalyzed polymerizations and decarboxylase-mediated asymmetric synthesis.

Candida antarctica lipase (B570770) B (CALB), a widely used and robust enzyme, has been employed for the synthesis of linear polyesters from dimethyl malonate and various aliphatic diols (C4, C6, C8). nih.govrsc.orgresearchgate.net These solvent-free polymerizations represent a significant improvement over traditional metal-catalyzed methods, which often fail or produce only short oligomers. nih.gov The resulting malonate-based polyesters have potential applications as sustainable materials and metal chelators. nih.govrsc.org

Another powerful biocatalytic tool is Arylmalonate Decarboxylase (AMDase). This unique, cofactor-independent enzyme catalyzes the asymmetric decarboxylation of prochiral α,α-disubstituted malonic acids to afford optically pure carboxylic acids. frontiersin.orgacs.org AMDase was discovered in a screening for enzymes capable of producing chiral molecules from prochiral malonates. frontiersin.org It shows a preference for α-arylmalonates and has been used in the synthesis of both enantiomers of profen drugs, such as (R)- and (S)-Flurbiprofen, by selecting the appropriate enzyme variant and substrate. frontiersin.org The steric properties of the substituents on the malonate are crucial for substrate recognition and conversion rates. frontiersin.org This enzymatic approach provides a highly efficient route to chiral building blocks that are difficult to access through conventional chemical catalysis.

Table 3: Enzyme-Mediated Transformations of Malonate Derivatives

| Enzyme | Reaction Type | Substrate | Product | Key Feature | Reference |

| Candida antarctica lipase B | Polycondensation | Dimethyl malonate, aliphatic diols | Linear polyesters | Solvent-free, sustainable polymer synthesis | nih.govrsc.orgresearchgate.net |

| Arylmalonate Decarboxylase (AMDase) | Asymmetric Decarboxylation | Prochiral α-aryl-α-methylmalonic acids | Optically pure arylpropionic acids | High enantioselectivity, cofactor-independent | frontiersin.orgacs.org |

Photoredox and Electrochemical Catalysis in Malonate Reactivity Profiling

Photoredox and electrochemical catalysis are rapidly emerging fields that utilize light energy or electrical potential, respectively, to generate highly reactive intermediates under mild conditions. rsc.orgsigmaaldrich.com These methods open up new avenues for the functionalization of traditionally stable molecules, including malonate derivatives.

Visible-light photoredox catalysis typically involves a photocatalyst that, upon excitation by light, can engage in single-electron transfer (SET) with a substrate to form a radical ion. sigmaaldrich.com This strategy has been applied to reactions involving malonates. For example, the radical ring-closing of diethyl 2,2-diallylmalonate can be achieved via a visible light-mediated atom transfer radical addition (ATRA) reaction. researchgate.net In other systems, photoredox catalysis has been used for the phosphonylation of bromo-substituted aromatic compounds using triethyl phosphite, demonstrating a transition-metal-free approach to C-P bond formation that could potentially be applied to functionalized malonates. mdpi.com The mechanism often involves the generation of an aryl radical from the bromo-precursor, which is then trapped by the phosphite. mdpi.com

Electrochemical catalysis offers a complementary approach where oxidation or reduction at an electrode surface can initiate synthetic transformations. While specific applications to this compound are not widely documented, the principles of electrocatalysis are broadly applicable. For instance, electrochemical methods are used to drive CO2 reduction and ammonia (B1221849) oxidation by molecular catalysts. researchgate.net The functionalization of malonates could be envisioned through either oxidative generation of a malonate radical for subsequent coupling or reductive generation of a nucleophilic enolate under controlled, base-free conditions. These advanced catalytic modes hold significant promise for expanding the reactivity profile of sterically hindered malonates.

Computational and Theoretical Studies on Diethyl Methyl Iso Propylmalonate Chemistry

Application of Quantum Chemical Methods for Reaction Mechanism Elucidation

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of reactions involving substituted malonates. nih.govnih.gov The synthesis of diethyl methyl-iso-propylmalonate typically proceeds via the malonic ester synthesis, which involves a sequence of deprotonation and alkylation steps. patsnap.commasterorganicchemistry.comlibretexts.org

Computational studies can model this entire process:

Enolate Formation: The first step is the deprotonation of diethyl methylmalonate by a base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. organicchemistrytutor.com DFT calculations can determine the pKa of the α-hydrogen, the stability of the resulting enolate, and the transition state energy for the proton abstraction. rsc.org

Nucleophilic Substitution (SN2 Reaction): The enolate then acts as a nucleophile, attacking an alkyl halide like 2-bromopropane (B125204) in an SN2 reaction. masterorganicchemistry.comlibretexts.org Quantum chemical calculations can map the potential energy surface for this step, identifying the transition state structure and its associated activation energy. sciforum.netgithub.io These calculations can confirm the backside attack characteristic of the SN2 mechanism and analyze the bond-forming and bond-breaking processes at the transition state. sciforum.netnih.gov For instance, methods like B3LYP with basis sets such as 6-31+G* are commonly used to model such reactions, often including a polarizable continuum model (PCM) to simulate solvent effects. sciforum.net

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This allows chemists to understand the feasibility of each step, identify the rate-determining step, and investigate potential side reactions, such as O-alkylation versus the desired C-alkylation. researchgate.net DFT calculations have been successfully used to show that for phenoxide ions, O-alkylation is kinetically controlled while C-alkylation is thermodynamically controlled; similar principles can be applied here to understand selectivity. researchgate.net

| Parameter | Computational Method | Calculated Value (Illustrative) | Significance |

|---|---|---|---|

| Activation Energy (ΔG‡) | B3LYP/6-311+G(d,p) (PCM, Ethanol) | +22.5 kcal/mol | Determines the reaction rate of the C-C bond formation. |

| Reaction Energy (ΔG) | B3LYP/6-311+G(d,p) (PCM, Ethanol) | -15.8 kcal/mol | Indicates the thermodynamic favorability of the alkylation product. |

| Transition State C-C distance | B3LYP/6-311+G(d,p) | 2.25 Å | Characterizes the geometry of the highest energy point on the reaction path. |

| Transition State C-Br distance | B3LYP/6-311+G(d,p) | 2.40 Å | Shows the extent of leaving group departure in the transition state. |

Prediction of Reactivity and Selectivity in Substituted Malonate Transformations

Computational chemistry offers powerful predictive tools for understanding reactivity and selectivity in transformations of substituted malonates. rsc.org The alkylation of a monosubstituted malonate, such as diethyl methylmalonate, can lead to the desired α,α-disubstituted product, but it competes with other potential pathways. Computational models, increasingly incorporating machine learning, can predict the outcomes of such reactions with growing accuracy. nih.govnih.govchemrxiv.org

Key predictive applications include:

Site Selectivity: While the α-carbon is the primary site of reaction, O-alkylation of the enolate is a possible side reaction. Computational models can calculate the relative activation barriers for C-alkylation versus O-alkylation. Factors like the hardness/softness of the nucleophilic sites (C vs. O) and the electrophile, as well as solvent effects, can be quantified to predict the major product.

Regioselectivity: In reactions with more complex electrophiles, multiple reaction sites may be available. Machine learning models, trained on large datasets of reactions and quantum mechanical descriptors, can predict the regioselectivity with high accuracy. nih.govrsc.org For the synthesis of this compound, the model would predict the high propensity for the malonate enolate to attack the secondary carbon of the 2-bromopropane.

Byproduct Formation: The malonic ester synthesis can sometimes suffer from dialkylation of the starting material before the first alkylation is complete, or from elimination reactions of the alkyl halide. wikipedia.org Predictive models can assess the likelihood of these competing pathways by comparing their activation energies to that of the desired reaction.

These predictive models often rely on calculating specific molecular descriptors for the reactants, such as atomic charges, frontier molecular orbital (HOMO/LUMO) energies, and steric parameters. nih.govrsc.org

| Descriptor | Definition | Predicted Influence on Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital of the enolate. | Higher energy correlates with greater nucleophilicity and faster reaction rate. |

| NPA Charge on α-Carbon | Natural Population Analysis charge on the nucleophilic carbon atom. | More negative charge indicates a more potent nucleophilic site for C-alkylation. |

| Steric Hindrance (e.g., Buried Volume) | The percentage of a sphere around the atom that is occupied by the molecule. | Higher steric hindrance around the α-carbon can disfavor reaction with bulky electrophiles. |

| Proton Affinity | The negative of the enthalpy change for the gas-phase reaction of a species with a proton. | Lower proton affinity at a site correlates with higher acidity of the conjugate acid. rsc.org |

Modeling of Stereochemical Outcomes in Catalytic Asymmetric Reactions

The α-carbon of this compound is a quaternary chiral center. Its synthesis via an asymmetric route, where one enantiomer is formed preferentially, is a significant challenge. Computational modeling is a cornerstone of modern asymmetric catalysis, used to understand the origins of stereoselectivity and to design more effective chiral catalysts. nih.govchemrxiv.orgchemrxiv.org

For the asymmetric alkylation of a prochiral enolate derived from diethyl methylmalonate, computational studies can model the interaction between the substrate, the electrophile, and a chiral catalyst (e.g., a phase-transfer catalyst). acs.orgnih.gov The key is to analyze the transition states leading to the (R) and (S) products.

The process involves:

Modeling Catalyst-Substrate Complexes: The first step is to model the non-covalent binding of the malonate enolate to the chiral catalyst. This often involves the formation of specific hydrogen bonds or ion-pair interactions that create a chiral environment around the nucleophile.

Locating Diastereomeric Transition States: The approach of the electrophile (2-bromopropane) to the catalyst-enolate complex is then modeled. This leads to two possible diastereomeric transition states, one yielding the (R)-product and the other the (S)-product.

Calculating Energy Differences: DFT calculations are performed to determine the geometries and energies of these two transition states. The difference in their free energies (ΔΔG‡) directly correlates to the predicted enantiomeric excess (ee) of the reaction via the Eyring equation. A small energy difference of just 1.4 kcal/mol corresponds to an ee of over 90% at room temperature.

A powerful technique used in conjunction with these calculations is Vibrational Circular Dichroism (VCD). wikipedia.org By calculating the theoretical VCD spectrum for the predicted major enantiomer and comparing it to the experimental spectrum, the absolute configuration of the product can be unequivocally assigned. gaussian.comresearchgate.netnih.govnih.gov

Conformational Analysis and Intermolecular Interactions Affecting Reactivity

The three-dimensional shape (conformation) of a molecule dictates its reactivity. For a flexible molecule like this compound, with multiple rotatable bonds, understanding its conformational landscape is crucial. Computational methods can systematically explore the potential energy surface to identify low-energy conformers and the barriers to their interconversion. nih.govnih.gov

The presence of the methyl and the bulky isopropyl groups at the α-carbon introduces significant steric constraints. These constraints influence not only the ground-state geometry but also the accessibility of the carbonyl groups to reagents in subsequent reactions (e.g., hydrolysis). Conformational analysis can reveal the most populated shapes of the molecule in solution, which are the ones that are most likely to react.

Furthermore, computational studies can quantify the non-covalent interactions that stabilize certain conformations or influence reaction pathways. chemrxiv.org These include:

Intramolecular van der Waals forces: Attractive or repulsive forces between the alkyl groups and the ester functionalities.

Dipole-dipole interactions: Interactions between the polar carbonyl groups.

Intermolecular interactions: In solution or in the presence of a catalyst, interactions such as hydrogen bonding or ion-dipole forces with solvent molecules or the catalyst can significantly alter the conformational preferences and the reactivity of the malonate. researchgate.net

The study of these subtle forces is essential for a complete understanding of the molecule's chemical behavior and for rationalizing phenomena such as catalyst-controlled stereoselectivity, where non-covalent interactions in the transition state are paramount. chemrxiv.org

Green Chemistry Principles and Sustainable Synthesis of Malonate Esters

Development of Solvent-Free and Reduced-Solvent Methodologies for Malonate Synthesis

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents, which contribute significantly to chemical waste. Research has demonstrated the feasibility of synthesizing malonate derivatives under solvent-free or reduced-solvent conditions.

Key Research Findings:

Solvent-Free Esterification: A straightforward and efficient method for preparing malonic acid half oxyesters (MAHOs) involves the direct reaction of malonyl monochloride with phenols. This reaction proceeds rapidly at elevated temperatures (100 °C) without any solvent, achieving high yields in minutes. For example, reacting malonyl monochloride with phenol (B47542) under these conditions can produce the corresponding phenoxy ester in a 77% yield in just two minutes, a method that is easily scalable.

One-Pot Synthesis: A 'one-pot' synthesis approach has been developed for the efficient production of complex molecular structures from malonic diesters under solvent-free conditions, highlighting both versatility and efficiency. nih.gov

Phase-Transfer Catalysis: The alkylation of active methylene (B1212753) compounds like diethyl malonate has been investigated using microwave radiation under solid-liquid phase-transfer catalysis (PTC) conditions. researchgate.net This method can reduce the need for bulk organic solvents. In some cases, the use of microwave irradiation eliminated the need for a phase-transfer catalyst altogether. researchgate.net

| Reaction Type | Conditions | Key Advantage | Reference |

| Esterification | Solvent-free, 100 °C | Rapid reaction, high yield, scalability | |

| Alkylation | Microwave, Phase-Transfer Catalysis | Reduced solvent volume, potential elimination of PTC | researchgate.net |

| One-Pot Synthesis | Solvent-free | High efficiency, simplified process | nih.gov |

Atom Economy and Process Mass Intensity Assessments for Malonate Production

Green chemistry emphasizes the importance of designing processes that incorporate the maximum amount of starting materials into the final product. Atom Economy (AE) and Process Mass Intensity (PMI) are key metrics used to evaluate the efficiency and environmental footprint of a chemical process. acsgcipr.orgacsgcipr.org

Atom Economy (AE): This metric calculates the ratio of the molecular weight of the desired product to the total molecular weight of all reactants, expressed as a percentage. patsnap.com An ideal, or 100% atom-economical, reaction incorporates all atoms from the reactants into the final product. Addition reactions are typically highly atom-economical. In contrast, substitution and elimination reactions, common in traditional malonic ester synthesis, often have poor atom economy due to the generation of byproducts. wikipedia.org

Process Mass Intensity (PMI): PMI provides a broader measure of a process's environmental impact by calculating the ratio of the total mass of all inputs (reactants, solvents, reagents, process water) to the mass of the final product. acsgcipr.org The pharmaceutical industry, for instance, uses PMI to benchmark manufacturing processes, where values can range from 100 to several thousand, indicating that waste far outweighs the product. acsgcipr.org

Application to Malonate Synthesis: The traditional synthesis of malonic esters, for example, from chloroacetic acid and sodium cyanide, involves multiple steps and generates significant inorganic salt byproducts (NaCl, NH₄Cl), resulting in poor atom economy and a high PMI. google.com

Comparative Example: Diethyl Fluoromalonate Synthesis A study comparing different synthetic routes to diethyl fluoromalonate illustrates the value of these metrics. A one-step direct fluorination process was shown to be significantly more sustainable than multi-step alternatives when evaluated on metrics including atom economy and PMI. rsc.org

| Metric | Definition | Significance for Malonate Synthesis |

| Atom Economy | (MW of product / MW of all reactants) x 100% | Highlights inefficiency in routes that produce non-useful byproducts (e.g., salts in classical alkylation). |

| Process Mass Intensity | (Total mass in / Mass of product) | Provides a holistic view of waste, heavily influenced by solvent and water usage in reaction and purification steps. |

Utilization of Renewable Resources and Benign Reagents in Malonate Chemistry

Shifting from fossil fuel-based feedstocks to renewable resources is a central tenet of sustainable chemistry. Similarly, replacing hazardous reagents with safer, more environmentally benign alternatives reduces risk and environmental impact.

Key Research Findings:

Bio-based Malonic Acid: Significant progress has been made in producing malonic acid through the microbial fermentation of renewable feedstocks like glucose. google.com Researchers have successfully engineered metabolic pathways in microorganisms, such as the fungus Myceliophthora thermophila, to convert sugars into malonic acid. studysmarter.co.uk This biological route avoids the use of hazardous materials like sodium cyanide, which is a byproduct of traditional petrochemical processes. studysmarter.co.uk

Benign Catalysts and Reagents: There is a growing interest in using less hazardous substances in synthesis. For example, malonic acid itself has been explored as a green, low-cost, and biodegradable catalyst for certain organic reactions. mdpi.com The use of phase-transfer catalysts can facilitate alkylation reactions with solid bases like potassium carbonate, avoiding the need for stronger, more hazardous bases like sodium ethoxide, though challenges in preventing dialkylation remain. google.comosti.gov Furthermore, processes are being developed that utilize industrial byproducts, such as hydrogen chloride gas, as reagents, turning a waste stream into a valuable input.

Process Intensification and Flow Chemistry Approaches for Enhanced Sustainability

Process intensification involves developing innovative equipment and techniques to create dramatically smaller, cleaner, safer, and more energy-efficient processes. Flow chemistry, where reactions are run in a continuous stream rather than in a traditional batch reactor, is a key enabling technology in this area. youtube.com

Advantages of Flow Chemistry for Malonate Synthesis:

Enhanced Safety: The alkylation of malonates can be exothermic. The high surface-area-to-volume ratio in flow reactors allows for superior temperature control, mitigating the risk of thermal runaways. youtube.com

Improved Efficiency and Yield: Precise control over reaction time, temperature, and mixing in a continuous system can lead to higher yields and purities, reducing the formation of byproducts like dialkylated species. wikipedia.org

Scalability: Scaling up a reaction in a flow system is often a matter of running the reactor for a longer period or using parallel reactors, avoiding the complex redevelopment often required when moving from a lab-scale batch reactor to a large-scale industrial one.

While batch processing remains common, the adoption of continuous flow manufacturing for producing active pharmaceutical ingredients and fine chemicals is growing, driven by its potential for improved safety, efficiency, and sustainability. youtube.com

Derivatization and Chemical Transformations of Diethyl Methyl Iso Propylmalonate

Selective Hydrolysis and Decarboxylation to Substituted Carboxylic Acids

A cornerstone of malonic ester synthesis is the conversion of the dialkyl ester to a substituted carboxylic acid. libretexts.orglibretexts.org This transformation is a two-step process involving saponification (hydrolysis) followed by decarboxylation. patsnap.comorganicchemistrytutor.com

First, diethyl methyl-iso-propylmalonate undergoes hydrolysis when treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup. chemistrysteps.com This step, known as saponification, converts both ethyl ester groups into carboxylate salts. Subsequent acidification with a strong acid (e.g., HCl, H₂SO₄) protonates the carboxylates to yield the corresponding dicarboxylic acid, methyl-isopropylmalonic acid. organicchemistrytutor.com

The resulting β-keto acid derivative is thermally unstable. Upon heating, it readily undergoes decarboxylation, a reaction in which one of the carboxylic acid groups is eliminated as carbon dioxide (CO₂). libretexts.org This process proceeds through a cyclic, six-membered transition state, leading to an enol intermediate which rapidly tautomerizes to the more stable final product, 2-methyl-3-methylbutanoic acid. organicchemistrytutor.commasterorganicchemistry.com This sequence provides a reliable method for synthesizing α-substituted carboxylic acids. chemicalnote.com

| Step | Reagents & Conditions | Intermediate/Product |

| Saponification | 1. NaOH(aq) or KOH(aq), Heat2. H₃O⁺ (e.g., HCl, H₂SO₄) | Methyl-isopropylmalonic acid |

| Decarboxylation | Heat (Δ) | 2-Methyl-3-methylbutanoic acid |

Cyclocondensation Reactions with Various Dinucleophiles for Heterocyclic Scaffolds

Disubstituted malonic esters, including this compound, are key building blocks for the synthesis of six-membered heterocyclic compounds through cyclocondensation reactions with dinucleophiles. nih.govresearchgate.net A classic and significant example is the synthesis of barbiturates, a class of compounds with a history of use as sedatives and anticonvulsants. libretexts.orgmdpi.com

In this reaction, this compound acts as a 1,3-dielectrophile. When condensed with urea (B33335) in the presence of a strong base like sodium ethoxide, a twofold nucleophilic acyl substitution occurs. libretexts.org The nitrogen atoms of the urea molecule attack the electrophilic carbonyl carbons of the malonate, displacing the two ethoxy groups. This cyclization reaction results in the formation of a pyrimidine-2,4,6-trione ring system, specifically 5-methyl-5-isopropylbarbituric acid. ualberta.ca The reaction typically requires elevated temperatures to proceed efficiently. researchgate.net

| Reactant 1 | Dinucleophile | Catalyst/Conditions | Product (Heterocyclic Scaffold) |

| This compound | Urea | Sodium ethoxide (NaOEt), Heat | 5-Methyl-5-isopropylbarbituric acid |

Transesterification and Other Ester Functional Group Manipulations

The ethyl ester groups of this compound can be exchanged for other alkoxy groups through a process called transesterification. masterorganicchemistry.com This equilibrium reaction can be catalyzed by either acid or base and is typically driven to completion by using a large excess of the desired alcohol, which often serves as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification : In the presence of a catalytic amount of a strong acid (e.g., sulfuric acid), the carbonyl oxygen of the ester is protonated, increasing its electrophilicity. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. The mechanism proceeds through a series of protonation and deprotonation steps, ultimately leading to the expulsion of ethanol (B145695) and the formation of a new ester. youtube.com

Base-Catalyzed Transesterification : Using a catalytic amount of an alkoxide base (e.g., sodium methoxide (B1231860) for conversion to a methyl ester) initiates a nucleophilic acyl substitution. The alkoxide attacks a carbonyl carbon, forming a tetrahedral intermediate. The original ethoxy group is then eliminated, generating the new ester. It is crucial to use an alkoxide corresponding to the alcohol being used as the solvent to prevent a mixture of products. masterorganicchemistry.comwikipedia.org

While effective, transesterification of sterically hindered esters like this compound can be slower compared to unhindered analogs. rsc.orgnih.gov

| Starting Material | Reagents & Conditions | Potential Product |

| This compound | Methanol (large excess), H₂SO₄ (cat.) | Dimethyl methyl-iso-propylmalonate |

| This compound | Benzyl (B1604629) alcohol (large excess), H₂SO₄ (cat.) | Dibenzyl methyl-iso-propylmalonate |

| This compound | Sodium methoxide (cat.), Methanol (large excess) | Dimethyl methyl-iso-propylmalonate |

Reactions with Organometallic Reagents and Electrophilic Partners for Structural Diversification

The reactivity of this compound extends to reactions with strong nucleophiles like organometallic reagents and, in its synthesis, showcases the reaction of a malonate enolate with an electrophile.

Reaction with Electrophilic Partners: The synthesis of this compound itself is a prime example of using a malonate derivative as a nucleophile to react with an electrophile. The process starts with a less substituted malonate, diethyl methylmalonate. chemicalbook.com Treatment with a strong base, such as sodium ethoxide, deprotonates the α-carbon to form a resonance-stabilized enolate. wikipedia.org This nucleophilic enolate then reacts with an appropriate isopropyl electrophile, such as 2-bromopropane (B125204) or 2-iodopropane, via an S_N2 mechanism to form the new carbon-carbon bond, yielding the target molecule. chemicalbook.com

Reaction with Organometallic Reagents: The ester carbonyls of this compound are electrophilic and can react with powerful carbon-based nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li). libretexts.org The reaction proceeds via nucleophilic acyl substitution, but because the initial product is a ketone, which is more reactive than the starting ester towards the organometallic reagent, a second addition reaction occurs rapidly.

An excess of the organometallic reagent will add twice to each ester group. The first addition displaces the ethoxide leaving group to form a ketone intermediate. A second equivalent of the organometallic reagent immediately attacks the ketone, forming a magnesium or lithium alkoxide. Subsequent acidic workup protonates the alkoxides to yield a di-tertiary alcohol, where two identical R groups from the organometallic reagent have been added to each of the original carbonyl carbons.

| Reaction Type | Malonate Derivative | Reagents & Conditions | Product |

| Alkylation (Synthesis) | Diethyl methylmalonate | 1. Sodium ethoxide (NaOEt)2. 2-Bromopropane | This compound |

| Addition | This compound | 1. Methylmagnesium bromide (CH₃MgBr, excess)2. H₃O⁺ | 2,4-dimethyl-2,4-bis(1-hydroxy-1-methylethyl)pentane-1,5-diol (a di-tertiary alcohol) |

Strategic Role of Diethyl Methyl Iso Propylmalonate in Complex Molecule Synthesis

Precursor for the Synthesis of α,α-Dialkylacetic Acids and Analogues

A primary application of diethyl methyl-iso-propylmalonate lies in its conversion to α,α-dialkylacetic acids. This transformation is a specific example of the broader malonic ester synthesis, a classic and versatile method for preparing substituted carboxylic acids. patsnap.comtutorchase.comuobabylon.edu.iq The process begins with the hydrolysis of the two ester groups of this compound, typically under basic conditions (saponification) followed by acidification, or under acidic conditions. organicchemistrytutor.com This step yields the corresponding dicarboxylic acid, methyl-iso-propylmalonic acid.

General Reaction Scheme:

Hydrolysis (Saponification): this compound is treated with a base like sodium hydroxide (B78521), followed by an acid workup.

Decarboxylation: The resulting methyl-iso-propylmalonic acid is heated to induce the loss of CO2.

This straightforward, multi-step, one-pot procedure makes it a favored route for accessing these types of structures. libretexts.org

Building Block for Constructing Challenging Quaternary Stereocenters

The synthesis of molecules containing quaternary stereocenters—a carbon atom bonded to four different non-hydrogen substituents—is a significant challenge in organic chemistry. This compound serves as an excellent starting point for creating such centers. The core of this application is the sequential alkylation of a related malonate ester.

While this compound itself is already dialkylated, the principles of its synthesis are key. One would start with a mono-alkylated malonate, such as diethyl isopropylmalonate. Deprotonation with a suitable base, like sodium ethoxide, generates a nucleophilic enolate. tutorchase.com This enolate can then be alkylated by reacting it with an alkyl halide, such as methyl iodide, in an SN2 reaction to form this compound. chemicalbook.com

The creation of a stereocenter occurs if the two alkyl groups introduced are different and the reaction is controlled to favor one stereoisomer. The diastereoselective alkylation of related systems, such as β-amino esters, has been shown to proceed with high selectivity, often influenced by the formation of aggregated intermediates like hexameric lithium enolates. nih.gov By choosing appropriate chiral auxiliaries or catalysts, it is possible to influence the stereochemical outcome of the alkylation step, leading to enantiomerically enriched products. This control is crucial for the synthesis of biologically active molecules where specific stereochemistry is often required for efficacy.

Illustrative Synthesis Steps for a Quaternary Carbon:

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | Diethyl isopropylmalonate, Sodium ethoxide | Enolate Intermediate | Generation of a nucleophile |

This strategic introduction of two different alkyl groups establishes the congested and structurally significant quaternary carbon.

Application in the Total Synthesis of Natural Products and Advanced Molecular Architectures (e.g., indole (B1671886) alkaloids, fullerene derivatives)

The utility of malonate esters, including structures related to this compound, extends to the synthesis of complex and important molecules like indole alkaloids and fullerene derivatives.

Indole Alkaloids: Indole alkaloids are a large and structurally diverse class of natural products, many of which possess significant biological activity. nih.gov Multicomponent reactions are often employed to rapidly assemble the complex cores of these molecules. nih.gov While a direct use of this compound is less common, the underlying malonic ester chemistry is fundamental. For instance, α-substituted malonates can be used to introduce key fragments during the construction of the intricate polycyclic systems characteristic of these alkaloids.

Fullerene Derivatives: In the field of materials science, malonate esters are widely used to functionalize fullerenes, such as C₆₀. The Bingel-Hirsch reaction is a key method for creating methanofullerene adducts, which involves the reaction of a malonate ester with C₆₀ in the presence of a base (like DBU) and an oxidizing agent (like CBr₄ or I₂). rsc.orgmdpi.com This reaction creates a cyclopropane (B1198618) ring on the fullerene cage.

By using a tethered bis-malonate, it is possible to direct the addition to specific positions on the fullerene sphere, leading to highly ordered multi-adducts. nih.gov For example, the reaction of C₆₀ with cyclic bis-malonates can yield trans-1 and trans-3 bis-adducts with excellent stereoselectivity. rsc.org These fullerene derivatives are investigated for applications in organic electronics, such as in organic field-effect transistors and as electron-acceptor materials in perovskite solar cells. mdpi.comfigshare.com The synthesis of hexakis-adducts with Tₕ-symmetry, which can be used as n-type semiconductors, also relies on this chemistry. mdpi.com

Example of Fullerene Functionalization:

| Reaction | Starting Materials | Product Type | Significance |

|---|---|---|---|

| Bingel-Hirsch | C₆₀, Diethyl malonate derivative, Base, Oxidizing Agent | Methanofullerene | Functionalization of the fullerene core mdpi.com |

Design and Synthesis of Functionally Advanced Synthetic Intermediates

This compound and its analogues are not just precursors to final products but are also used to create other valuable synthetic intermediates. The chemical handles of the malonate—the two ester groups and the α-carbon—allow for a wide range of transformations.

For example, α-aryl malonates, which can be synthesized via copper-catalyzed cross-coupling reactions, are key intermediates for preparing various azaheterocycles, including benzodiazepines and isoquinolines. doi.org Similarly, diethyl acetamidomalonate is a crucial intermediate in the synthesis of amino acids. google.com

The compound diethyl methyl-sec-butyl malonate, a close analogue, has been optimized for use as a synthetic intermediate for food additives, highlighting the industrial relevance of these structures. spkx.net.cn Furthermore, the development of methods to synthesize radiolabeled malonates, such as diethyl [carbonyl-¹¹C]malonate, allows for their use in positron emission tomography (PET) studies, where they can be incorporated into more complex molecules to trace biological processes. diva-portal.org The versatility of these malonate-derived intermediates makes them foundational components in the toolbox of synthetic organic chemistry.

Analytical and Spectroscopic Characterization Techniques in Diethyl Methyl Iso Propylmalonate Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like diethyl methyl-iso-propylmalonate. numberanalytics.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the molecular framework, while advanced two-dimensional (2D) techniques are used to resolve complex structural details and confirm connectivity. numberanalytics.comhuji.ac.il

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The ethyl groups would produce a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons. The isopropyl group would exhibit a doublet for its two equivalent methyl groups and a septet for its methine (CH) proton. The singular methyl group attached to the central carbon would appear as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct peaks are anticipated for the carbonyl carbons of the ester groups, the central quaternary carbon, the carbons of the ethyl groups (methylene and methyl), and the carbons of the isopropyl group (methine and methyls), as well as the carbon of the single methyl group. chemicalbook.comshout.education The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons attached to oxygen appearing at a higher chemical shift. shout.education

Advanced 2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, various 2D NMR experiments are employed. numberanalytics.comipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which would be used to confirm the connectivity within the ethyl and isopropyl fragments. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal. numberanalytics.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures such as diethyl isopropylmalonate and diethyl methylmalonate. chemicalbook.comchemicalbook.comchemicalbook.com

| Group | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ester Ethyl | -O-CH₂ -CH₃ | ~4.2 (quartet) | ~61 |

| Ester Ethyl | -O-CH₂-CH₃ | ~1.2 (triplet) | ~14 |

| Isopropyl | -CH -(CH₃)₂ | ~2.4 (septet) | ~30 |

| Isopropyl | -CH-(CH₃ )₂ | ~1.0 (doublet) | ~20 |

| Methyl | -CH₃ | ~1.3 (singlet) | ~15-20 |

| Quaternary | C | N/A | ~55-60 |

| Carbonyl | C =O | N/A | ~170 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide an exact mass measurement, which can be compared to the calculated theoretical mass (216.1311 g/mol for the [M]⁺ ion) to confirm the molecular formula C₁₁H₂₀O₄. chemicalbook.com This level of precision allows researchers to distinguish the compound from other molecules that may have the same nominal mass.

In addition to accurate mass determination, mass spectrometry provides information about the molecule's structure through fragmentation analysis. nih.gov Under electron ionization (EI), the molecule would ionize and break apart into characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure. Common fragmentation patterns for malonic esters include the loss of an ethoxy group (-OEt), an ethyl group (-CH₂CH₃), or cleavage related to the alkyl substituents on the central carbon.

Table 2: Key HRMS Data for this compound

| Species | Formula | Calculated Exact Mass (m/z) | Information Provided |

| Molecular Ion [M]⁺ | C₁₁H₂₀O₄ | 216.1311 | Confirms molecular formula. |

| [M-OC₂H₅]⁺ | C₉H₁₅O₃ | 171.1021 | Loss of an ethoxy group. |

| [M-COOC₂H₅]⁺ | C₇H₁₃O | 113.0966 | Loss of an ethoxycarbonyl group. |

| [M-C₃H₇]⁺ | C₈H₁₃O₄ | 173.0763 | Loss of the isopropyl group. |

X-ray Crystallography for Definitive Structural Assignment and Stereochemical Analysis

X-ray crystallography is an analytical technique that provides the most definitive information about the three-dimensional structure of a molecule in its solid, crystalline state. suniv.ac.in By diffracting X-rays off a single crystal of the compound, researchers can determine the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles. researchgate.netwikipedia.org

For this compound, a successful X-ray crystal structure analysis would unambiguously confirm the molecular connectivity, verifying that both the methyl and isopropyl groups are attached to the central alpha-carbon. It would also provide detailed conformational data, showing the orientation of the two diethyl ester groups and the alkyl substituents relative to each other. While this specific molecule is achiral, for related chiral compounds, X-ray crystallography is the gold standard for determining absolute stereochemistry. acs.org The ability to grow crystals suitable for X-ray diffraction is a prerequisite for this technique. nih.gov

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating components in a mixture and are routinely used to assess the purity of this compound and to monitor the progress of its synthesis. beilstein-journals.org

Gas Chromatography (GC): Given its expected boiling point, this compound is amenable to analysis by Gas Chromatography. In GC, the compound is vaporized and passed through a column. Its retention time—the time it takes to travel through the column—is a characteristic property that can be used for identification when compared to a known standard. GC is highly effective for assessing purity by detecting the presence of volatile starting materials (e.g., diethyl methylmalonate, 2-bromopropane), solvents, or byproducts from the synthesis. chemicalbook.comnih.gov When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the components.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for purity analysis. It is particularly useful for compounds that are not sufficiently volatile or may decompose at the high temperatures used in GC. For this compound, a reversed-phase HPLC method would likely be employed, where the compound is separated based on its polarity. HPLC can quantify the purity of the final product and is also an excellent tool for monitoring reaction progress by measuring the consumption of reactants and the formation of the product over time. beilstein-journals.org

Table 3: Application of Chromatographic Techniques for this compound

| Technique | Principle | Application | Information Obtained |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Purity assessment of the final product; detection of volatile impurities. | Retention time for identification; peak area for quantification of purity and impurities. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and partitioning between a mobile and stationary phase. | Reaction monitoring; purity analysis of the final product. | Retention time for identification; peak area for tracking reactant consumption and product formation. |

Future Research Directions and Emerging Opportunities in Diethyl Methyl Iso Propylmalonate Chemistry

Exploration of Novel Catalytic Paradigms for Unprecedented Transformations

The development of innovative catalytic systems is set to revolutionize the synthesis and functionalization of complex molecules derived from Diethyl methyl-iso-propylmalonate. A key area of future research will be the design and application of novel catalysts that can achieve unprecedented levels of selectivity and efficiency.

One of the most promising frontiers is the continued development of asymmetric catalysis . Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for creating chiral molecules. For instance, thiourea (B124793) and squaramide derivatives incorporating Cinchona alkaloids have been successfully used in the asymmetric Michael addition of malonates to unsaturated 1,4-diketones, yielding products with high enantiomeric purities (up to 93% ee). beilstein-journals.orgnih.gov Future work will likely focus on designing even more effective organocatalysts for the enantioselective alkylation of this compound, providing access to a wide range of chiral compounds that are valuable in medicinal chemistry and materials science.

Furthermore, transition metal catalysis continues to offer new possibilities. Iridium-catalyzed asymmetric allylic alkylation has been shown to be a powerful method for constructing all-carbon quaternary stereocenters from dialkyl malonates. acs.orgorganic-chemistry.org This reaction proceeds at ambient temperature and can produce highly enantioenriched products. acs.org Adapting such methodologies to this compound would enable the synthesis of complex molecules with previously inaccessible stereochemistry. Another area of exploration is phosphine-catalyzed asymmetric additions of malonate esters to allenoates and allenamides, which allows for carbon-carbon bond formation at the γ-position of carbonyl compounds. pnas.org

The table below summarizes some of the key research findings in novel catalytic transformations of malonates, which could be applied to this compound.

| Catalytic System | Transformation | Key Findings | Potential Application for this compound |

| Thiourea/Squaramide-Cinchona Alkaloids | Asymmetric Michael Addition | High yields (up to 98%) and enantioselectivities (up to 93% ee). beilstein-journals.orgnih.gov | Synthesis of chiral derivatives for pharmaceuticals and advanced materials. |

| Iridium Complexes | Asymmetric Allylic Alkylation | Formation of enantioenriched all-carbon quaternary centers in up to 93% yield and 97% ee. acs.orgorganic-chemistry.org | Construction of complex stereogenic centers for bioactive molecules. |

| Chiral Phosphines | Asymmetric γ-Addition to Allenes | Enantioselective C-C bond formation at the γ-position of carbonyl compounds. pnas.org | Access to functionalized carbonyl compounds with remote stereocenters. |

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to transform the landscape of chemical research, moving from traditional, labor-intensive experimentation to a more data-driven and automated approach. beilstein-journals.orgresearchgate.net For this compound, this offers exciting opportunities for both the discovery of new reactions and the optimization of existing synthetic routes.

Active learning, a subset of ML, is particularly promising for reaction optimization in scenarios with limited data. nih.govduke.edu In this approach, the ML model actively suggests the next set of experiments to perform in order to gain the most information and rapidly identify the optimal reaction conditions. duke.edu This would be invaluable for fine-tuning the synthesis of complex molecules derived from this compound. Furthermore, generative AI models are being developed to propose entirely new chemical reactions and novel molecular structures, which could lead to the discovery of unprecedented transformations and products starting from this compound. chemrxiv.orgresearchgate.netnih.govrsc.org

The following table highlights the potential impact of AI and ML on the chemistry of this compound.

| AI/ML Application | Description | Potential Benefit |

| Reaction Outcome Prediction | ML models trained on reaction data predict the products and yields of new reactions. beilstein-journals.orgscitechdaily.com | Accelerates the discovery of new derivatives of this compound. |

| Active Learning for Optimization | An iterative process where the ML algorithm suggests experiments to efficiently find optimal reaction conditions. nih.govduke.edu | Reduces the experimental effort required to maximize the yield and selectivity of reactions. |

| Generative Models for Discovery | AI algorithms generate novel chemical reactions and molecular structures. chemrxiv.orgresearchgate.netnih.govrsc.org | Leads to the discovery of unprecedented transformations and novel compounds. |

Development of Malonate-Based Reagents for Industrial-Scale Applications

The translation of laboratory-scale syntheses to industrial production is a critical step in the commercialization of new chemical technologies. For this compound and its derivatives, future research will increasingly focus on developing robust and scalable synthetic methods that are both economically viable and environmentally sustainable.

Flow chemistry is a key enabling technology in this area. nih.govamt.ukresearchgate.net By conducting reactions in continuous-flow reactors rather than traditional batch setups, it is possible to achieve better control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. amt.ukacs.org The synthesis of compounds from this compound could be significantly improved by adopting flow chemistry, allowing for more efficient and safer large-scale production. acs.org

There is also a growing demand for bio-based chemicals and materials as a sustainable alternative to fossil fuel-derived products. specialchem.com Malonic acid and its esters are increasingly being produced from renewable resources through fermentation processes. frontiersin.org This opens up the possibility of producing this compound from bio-based feedstocks, enhancing its green credentials. The development of practical, large-scale methods for the synthesis of malonic acid half-esters further expands the toolkit for industrial applications. nih.govjst.go.jp These efforts will pave the way for the use of this compound derivatives in a wide range of industrial products, from pharmaceuticals to polymers. giiresearch.com

The table below outlines key areas for the industrial-scale application of malonate-based reagents.

| Industrial Application | Key Technology/Approach | Advantages |

| Pharmaceutical and Fine Chemical Synthesis | Flow Chemistry | Enhanced safety, improved yield and purity, better scalability. nih.govamt.ukacs.org |

| Bio-based Polymers and Materials | Fermentation and Biocatalysis | Sustainable production from renewable resources, reduced environmental impact. specialchem.comfrontiersin.org |

| Large-Scale Synthesis of Intermediates | Efficient Monohydrolysis of Diesters | Environmentally benign and straightforward production of valuable building blocks. nih.govjst.go.jp |

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science

The unique chemical structure of this compound makes it an attractive building block for the creation of novel materials with tailored properties. Future research at the intersection of synthetic organic chemistry and materials science is expected to unlock a wide range of new applications.

One exciting avenue is the development of malonate-based polymers . Researchers have successfully synthesized linear polyesters using dimethyl malonate and various diols, demonstrating the potential of these materials as effective metal chelators. nih.govrsc.orgrsc.org By incorporating this compound into polymer chains, it may be possible to create new materials with specific functionalities, such as enhanced thermal stability, biodegradability, or unique optical properties. researchgate.net

Furthermore, methylene (B1212753) malonates , which can be derived from malonic esters, are a versatile class of monomers for photopolymerization. uvebtech.com These compounds can undergo both free-radical and anionic polymerization, allowing for the creation of a wide range of materials, from soft and flexible to hard and solvent-resistant coatings and adhesives. uvebtech.com The specific methyl and isopropyl substituents in this compound could be used to fine-tune the properties of the resulting polymers.

The ability of malonates to form complexes with metal ions also opens up opportunities in supramolecular chemistry and the design of functional materials. The self-assembly of bis(malonate)cuprate(II) anions with alkali metal cations has been shown to form complex 3D networks with interesting magnetic properties. rsc.org By using this compound as a ligand, it may be possible to create new coordination polymers and metal-organic frameworks (MOFs) with applications in catalysis, gas storage, and sensing.

The following table summarizes potential interdisciplinary research areas for this compound.

| Research Area | Application | Potential Outcome |

| Polymer Chemistry | Synthesis of novel polyesters and photopolymers. nih.govrsc.orguvebtech.com | Creation of biodegradable plastics, advanced coatings, and adhesives with tailored properties. |

| Materials Science | Development of metal-chelating materials and functional polymers. nih.govrsc.org | Materials for environmental remediation, and advanced functional materials. |

| Supramolecular Chemistry | Design of coordination polymers and metal-organic frameworks (MOFs). rsc.org | New materials for catalysis, gas storage, and chemical sensing. |

Q & A

Q. What are the established synthetic routes for Diethyl methyl-iso-propylmalonate, and how do reaction conditions influence product purity?

this compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting diethyl malonate with iso-propyl halides or Grignard reagents under basic conditions (e.g., sodium ethoxide) to introduce branched alkyl groups . Key parameters include temperature control (60–80°C), solvent selection (e.g., anhydrous ethanol or THF), and stoichiometric ratios of reactants to minimize byproducts like dialkylated derivatives. Purification typically employs fractional distillation or column chromatography to isolate the target compound .

Q. What physicochemical properties of this compound are critical for experimental reproducibility?

Key properties include:

- Solubility : Miscible in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water, necessitating solvent optimization for reactions .

- Stability : Hydrolysis-prone under acidic/basic conditions; storage in anhydrous environments at 2–8°C is recommended .

- Spectroscopic Data : NMR (¹H/¹³C) and IR spectra provide validation of ester carbonyl groups (C=O stretch at ~1740 cm⁻¹) and alkyl substituents .

Q. How is this compound characterized in research settings to confirm structural integrity?

Standard protocols combine:

- Chromatography : HPLC or GC-MS to assess purity (>95%) and detect trace impurities .

- Spectroscopy : ¹H NMR (e.g., δ 1.2–1.4 ppm for ethyl groups) and ¹³C NMR (δ 165–170 ppm for carbonyl carbons) .

- Elemental Analysis : Confirmation of C, H, and O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies optimize multi-step synthesis yields of this compound derivatives?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiency in allylation or arylation steps .

- Solvent Effects : Use of ionic liquids or microwave-assisted synthesis reduces reaction times and improves regioselectivity .

- In Situ Monitoring : Techniques like FT-IR or Raman spectroscopy track intermediate formation to adjust reaction parameters dynamically .

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

- Data Harmonization : Cross-validate assays (e.g., enzyme inhibition vs. cell-based studies) using standardized protocols (e.g., IC₅₀ measurements under identical pH/temperature) .

- Analog Read-Across : Leverage toxicity or reactivity data from structurally related malonates (e.g., dimethyl malonate) to fill gaps, as demonstrated in EPA hazard assessments .

Q. What computational methods predict reaction pathways involving this compound?

- Retrosynthesis Algorithms : Tools like Pistachio or Reaxys propose feasible routes by analyzing bond dissociation energies and steric effects .

- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic attacks, particularly for asymmetric alkylation .

- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with reaction rates for derivative design .

Methodological Considerations

Q. How should researchers design experiments to assess this compound’s role in enantioselective synthesis?

- Chiral Auxiliaries : Incorporate menthol or binaphthyl derivatives to induce asymmetry during alkylation .

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry at varying temperatures .

Q. What approaches mitigate side reactions during ester hydrolysis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.